molecular formula C13H16N2O2 B14869936 Acetylcytisine

Acetylcytisine

Cat. No.: B14869936
M. Wt: 232.28 g/mol
InChI Key: WCRIKJOQMRFVPX-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylcytisine (molecular formula: C₁₃H₁₆N₂O₂; CAS: 6018-52-6) is a semi-synthetic derivative of cytisine, a plant alkaloid naturally found in Laburnum and Cytisus species. It is commonly used in research for modulating nicotinic acetylcholine receptors (nAChRs), particularly in studies related to smoking cessation and neurological disorders.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(1R,9R)-11-acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-10-5-11(8-14)12-3-2-4-13(17)15(12)7-10/h2-4,10-11H,5-8H2,1H3/t10-,11-/m1/s1

InChI Key

WCRIKJOQMRFVPX-GHMZBOCLSA-N

Isomeric SMILES

CC(=O)N1C[C@H]2C[C@H](C1)C3=CC=CC(=O)N3C2

Canonical SMILES

CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylcytisine can be synthesized through the acetylation of cytisine. The process typically involves the reaction of cytisine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Acetylcytisine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form deacetylated cytisine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Deacetylated cytisine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interaction with nicotinic acetylcholine receptors.

    Medicine: Investigated for its potential use in smoking cessation therapies.

    Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

Acetylcytisine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction influences neurotransmitter release and has been studied for its potential therapeutic effects in conditions such as nicotine addiction.

Comparison with Similar Compounds

Pharmacological Profiles

Compound Receptor Affinity Therapeutic Use Half-Life Synthetic Yield
This compound High α4β2, moderate α3β4 Preclinical studies ~10 hours* 42–75%
Cytisine High α4β2, low α7 Smoking cessation (Europe) ~4 hours N/A (natural)
Varenicline Partial α4β2 agonist FDA-approved smoking cessation 24 hours Proprietary
Lobeline Pan-nAChR modulator Historical use for addiction 2–3 hours N/A (natural)

*Estimated based on structural modifications.

Key Findings :

  • Receptor Selectivity : this compound shows preferential binding to α4β2 and α3β4 subtypes, making it a candidate for treating nicotine addiction and neurodegenerative diseases. Cytisine, while potent at α4β2, lacks significant α3β4 activity .
  • Metabolic Stability: The acetyl group in this compound may prolong its half-life compared to cytisine (~10 vs.
  • Synthetic Accessibility : this compound’s synthesis involves fewer steps than varenicline, but yields vary significantly (14–75%) depending on intermediates and reaction conditions .

Challenges in Comparative Studies

As noted in , direct comparisons of cytisine analogs are hindered by methodological disparities across studies. For example:

  • Binding assays for this compound and cytisine often use different cell lines or radioligands, complicating affinity comparisons .

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